Dechlorodiploicin

Description

Dechlorodiploicin is a lichen-derived secondary metabolite classified as an orcinol depsidone, a structural subclass of aromatic polyketides commonly found in lichens of the genus Diploicia and related species . It is biosynthetically related to diploicin, a chlorinated depsidone, but lacks a chlorine atom at the C-3 position, as indicated by its name . This compound is typically detected in lichen extracts using advanced analytical techniques such as thin-layer chromatography coupled with mass spectrometry (TLC-MS) and high-performance liquid chromatography (HPLC) . Its molecular formula and mass spectral data (e.g., m/z 387 in negative-ion mode) distinguish it from chlorinated analogs like diploicin (m/z 421) .

Properties

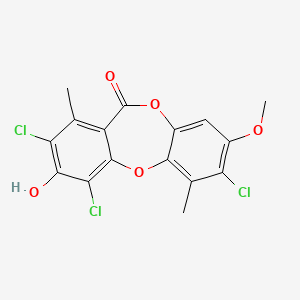

IUPAC Name |

2,8,10-trichloro-9-hydroxy-3-methoxy-1,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3O5/c1-5-9-15(12(19)13(20)11(5)18)24-14-6(2)10(17)7(22-3)4-8(14)23-16(9)21/h4,20H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDMLQPKKYHCKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C=C3OC2=O)OC)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Observations:

Chlorination Differences : Diploicin contains a chlorine atom absent in dechlorodiploicin, explaining the ~34 Da mass difference (m/z 421 vs. 387) .

Methylation : 3-Dechloro-4-O-methyldiploicin introduces a methyl group at C-4, altering solubility and chromatographic behavior compared to this compound .

Biosynthetic Divergence: Chloroatranorin, a triterpenoid, and secalonic acids, dimeric xanthones, represent functionally distinct classes but co-occur with this compound in lichen extracts .

Analytical Detection and Limits

- This compound : Detected at m/z 387 in TLC-NI-ESI-MS but has a higher detection limit (~low microgram range) compared to smaller metabolites like evernic acid .

- Diploicin : More readily detected due to its chlorinated structure, which enhances ionization efficiency in mass spectrometry .

- Secalonic Acids : Require HPLC for reliable detection due to their larger size and complexity .

Ecological and Chemotaxonomic Significance

- This compound and its analogs serve as chemotaxonomic markers for lichen species. For example, Diploicia canescens is characterized by the presence of this compound, isofulgidin, and secalonic acids .

- The absence of this compound in some lichen populations (e.g., on Kalimnos Island) highlights environmental or genetic influences on metabolite production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.